Product packaging for AZD2716(Cat. No.:CAS No. 1845753-81-2)

AZD2716

Cat. No.: B605752
CAS No.: 1845753-81-2
M. Wt: 373.4 g/mol
InChI Key: PXRCDPVYRPKGGI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phospholipase A2 Superfamily and Isoforms

The phospholipase A2 (PLA2) superfamily is a large and expanding collection of enzymes, broadly classified based on their structure, calcium dependency, and location within or outside the cell. mdpi.commdpi.com Major families within this superfamily include the secreted PLA2s (sPLA2), cytosolic PLA2s (cPLA2), calcium-independent PLA2s (iPLA2), platelet-activating factor acetylhydrolases (PAF-AH), and lysosomal PLA2s (LPLA2). mdpi.commdpi.com Each family has distinct characteristics and physiological roles. The sPLA2 family is the largest, comprising low-molecular-weight proteins (13-19 kDa) that are secreted from the cell and are typically dependent on calcium for their catalytic activity. nih.govdovepress.com

Mammalian sPLA2s are classified into several groups based on their primary structure and disulfide bond patterns. ijbs.commdpi.com There are 11 recognized mammalian isoforms: IB, IIA, IIC, IID, IIE, IIF, III, V, X, XIIA, and XIIB. ijbs.commdpi.com These enzymes share a highly conserved catalytic dyad of Histidine and Aspartic acid and a calcium-binding loop, which are essential for their function. ijbs.comnih.gov Despite these similarities, they exhibit unique tissue distributions and substrate specificities, which dictates their specific biological roles. nih.govnih.gov For instance, sPLA2-IB is found in pancreatic secretions and aids in digestion, while sPLA2-IIA is a key player in host defense against bacteria. embopress.orgphysiology.org

Table 1: Major Mammalian sPLA2 Isoforms and Their Characteristics

Isoform Molecular Weight (kDa) Key Characteristics Primary Location/Function
sPLA2-IB ~14 Digestive enzyme Pancreas embopress.orgphysiology.org
sPLA2-IIA ~14 Potent bactericidal agent Inflammatory sites, host defense mdpi.comembopress.org
sPLA2-IID ~14 Immunosuppressive functions Immune cells mdpi.comoatext.com
sPLA2-IIE ~14 Role in hair follicle homeostasis Skin nih.govmdpi.com
sPLA2-IIF ~14 Associated with epidermal hyperplasia Skin nih.govmdpi.com
sPLA2-V ~14 Pro- and anti-inflammatory roles Macrophages, heart, lung embopress.org

| sPLA2-X | ~14 | Potent hydrolyzing activity | Spleen, thymus, leukocytes abcam.com |

The primary enzymatic function of sPLA2 is to hydrolyze the sn-2 acyl bond of glycerophospholipids. nih.govfrontiersin.org This reaction is not random; the enzymes often show preference for phospholipids (B1166683) with specific head groups (e.g., phosphatidylcholine, phosphatidylethanolamine) and particular fatty acids at the sn-2 position. nih.govaai.org The hydrolysis process is complex, involving interfacial catalysis where the enzyme first binds to the surface of a membrane or lipid aggregate before accessing and cleaving its substrate. nih.govmdpi.com This action results in the production of a free fatty acid, often the polyunsaturated fatty acid arachidonic acid (AA), and a lysophospholipid. nih.govresearchgate.net These products are precursors for a vast number of bioactive lipid mediators. researchgate.net

Biological Significance of sPLA2 Activity in Physiological and Pathophysiological Contexts

The activity of sPLA2 enzymes is integral to both normal physiological functions and the progression of various diseases. mdpi.commdpi.com Their ability to generate lipid signaling molecules places them at a crucial junction in many cellular pathways. mdpi.comresearchgate.net Consequently, the dysregulation of sPLA2 activity is linked to a range of pathological conditions, including chronic inflammation, atherosclerosis, and cancer. mdpi.comnih.gov

The products of sPLA2-mediated hydrolysis, free fatty acids and lysophospholipids, are key players in lipid metabolism and signaling. researchgate.netfrontiersin.org Arachidonic acid, once released, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes. nih.govoatext.com These eicosanoids are potent signaling molecules that regulate a multitude of cellular processes. nih.gov Lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), also have signaling roles and can be further metabolized to generate other mediators like lysophosphatidic acid (LPA). researchgate.net Through the generation of these molecules, sPLA2s influence cell proliferation, differentiation, and apoptosis. oatext.comabcam.com Recent research also points to a role for several sPLA2 isoforms in regulating glucose metabolism and insulin (B600854) resistance. frontiersin.orgoup.com

sPLA2 enzymes are profoundly involved in inflammation and the immune response. mdpi.commdpi.com Certain isoforms, like sPLA2-IIA, are considered acute-phase proteins, with their expression dramatically increasing during inflammatory events and infections. mdpi.comresearchgate.net sPLA2-IIA exerts a direct bactericidal effect, particularly against Gram-positive bacteria, by hydrolyzing the phospholipids in their cell membranes. mdpi.com In inflammatory conditions, sPLA2s contribute to the production of pro-inflammatory lipid mediators, amplifying the inflammatory response. mdpi.comnih.gov For example, sPLA2-X is implicated in allergic responses and asthma. mdpi.comabcam.com However, the role of sPLA2s is not exclusively pro-inflammatory; some isoforms can have regulatory or even anti-inflammatory functions depending on the context. embopress.orgoatext.com For instance, sPLA2-V has been shown to play a novel anti-inflammatory role in a model of autoimmune arthritis by promoting the clearance of immune complexes. embopress.org This highlights the complex and sometimes opposing roles that different sPLA2 isoforms play in modulating the immune system. embopress.orgplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23NO3 B605752 AZD2716 CAS No. 1845753-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16(24(27)28)12-18-8-5-9-20(14-18)22-15-19(10-11-21(22)23(25)26)13-17-6-3-2-4-7-17/h2-11,14-16H,12-13H2,1H3,(H2,25,26)(H,27,28)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRCDPVYRPKGGI-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C2=C(C=CC(=C2)CC3=CC=CC=C3)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845753-81-2
Record name 3-[3-(5-benzyl-2-carbamoyl-phenyl)phenyl]-2-methyl-propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Discovery and Preclinical Development of Azd2716 As a Potent Spla2 Inhibitor

Historical Context of sPLA2 Inhibitor Research and Therapeutic Rationale

Secretory phospholipase A2 (sPLA2) enzymes are a superfamily of proteins that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids. nih.govnih.gov This action releases free fatty acids, most notably arachidonic acid, and lysophospholipids. nih.govpatsnap.com Arachidonic acid is a precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes, placing sPLA2 at a critical juncture in the inflammatory cascade. nih.govpatsnap.comresearchgate.net

There are eleven identified mammalian sPLA2 enzymes, with isoforms such as sPLA2-IIa, -V, and -X being of particular interest as they are detected in human atherosclerotic lesions and are associated with disease progression. nih.govufla.br These enzymes contribute to pro-atherogenic processes within the arterial wall. nih.gov By hydrolyzing phospholipids (B1166683) on lipoproteins, sPLA2s facilitate lipid accumulation, lipoprotein remodeling, macrophage activation, and the formation of foam cells. nih.govmedchemexpress.com Furthermore, elevated sPLA2 levels and activity have been epidemiologically linked to an increased risk of cardiovascular events and the prevalence of atherosclerosis. nih.gov

Given their central role in inflammation and lipoprotein modification—two key components of atherogenesis—inhibiting sPLA2 enzymes emerged as a promising therapeutic strategy for conditions like coronary artery disease and other inflammatory disorders. nih.govpatsnap.comresearchgate.net The pursuit of sPLA2 inhibitors has been an area of active research, leading to the development of various compounds. mdpi.com One notable example is Varespladib, an inhibitor of sPLA2 isoforms IIa, V, and X. wikipedia.org However, a major clinical trial evaluating Varespladib for acute coronary syndrome was halted due to a lack of efficacy, highlighting the challenges in translating sPLA2 inhibition into clinical success and underscoring the need for novel inhibitors with different profiles. wikipedia.orgahajournals.org

Rational Design and Synthesis Approaches for AZD2716

The development of this compound was a structured, multi-step process that leveraged modern drug discovery techniques to create a potent and selective molecule. nih.govacs.orgnih.gov

Fragment-Based Drug Discovery and Lead Identification Strategies

The journey to this compound began with a fragment-based drug discovery approach. nih.govblogspot.com This strategy was chosen to maximize the potential for novelty and favorable drug-like properties. nih.gov Researchers analyzed existing structural information for sPLA2 enzymes, which indicated that a primary amide functional group is a highly effective "warhead" for inhibiting these enzymes. nih.govacs.org This is because the primary amide can form three hydrogen bonds with the enzyme and a coordination bond with the essential catalytic calcium ion. nih.govacs.org

AstraZeneca scientists mined their in-house screening data to find fragment-like compounds (defined as having a heavy atom count between 10 and 18) that contained a primary aromatic carboxamide. nih.govblogspot.com The fragments were triaged based on their activity against sPLA2-IIa, the most widely expressed isoform in humans, as well as their potential for chemical modification and their ability to inhibit sPLA2 activity in human plasma. nih.gov This process led to the identification of a promising initial fragment hit, compound 1 , which served as the starting point for the optimization campaign. nih.govresearchgate.net

Structure-Based Optimization and Molecular Modeling Techniques

With the initial fragment identified, the team employed an expedited, structure-based optimization strategy. nih.govacs.org This involved iterative cycles of chemical synthesis, biological testing, and analysis of co-crystal structures of inhibitors bound to the sPLA2 enzyme. nih.gov One key insight from molecular modeling was the identification of the ortho position of the benzamide (B126) ring as a favorable point for modification. nih.gov The strategy was to introduce a carboxylic acid group, which was anticipated to form a bidentate chelate with the catalytic calcium ion, thereby increasing affinity and functional inhibition. nih.gov

This led to the design of compound 4 , which showed high potency and ligand efficiency. acs.org The co-crystal structure of compound 4 bound to sPLA2-IIa confirmed the intended binding mode and provided a detailed map for further optimization. acs.org However, further profiling of compound 4 revealed off-target activity, specifically inhibition of the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter crucial for drug clearance. acs.org

To address this, further structure-based design was undertaken. It was hypothesized that introducing a small substituent on the carbon atom alpha to the carboxylic acid could create a steric clash to prevent binding to OATP1B1 while being tolerated by the sPLA2 binding pocket. blogspot.comacs.orgacs.org This led to the synthesis of a new series of compounds, including the racemic compound 7 . acs.org The addition of this alpha-methyl group successfully eliminated the OATP1B1 inhibition while maintaining potent sPLA2 inhibition. nih.govacs.org

Enantioselective Synthesis Methodologies

The introduction of the alpha-methyl group in compound 7 created a chiral center, meaning the compound existed as a mixture of two non-superimposable mirror images, or enantiomers. nih.govacs.org As is common in pharmacology, the biological activity resided primarily in one of the enantiomers. Testing of the separated enantiomers revealed that the (R)-enantiomer was the more active inhibitor of sPLA2. nih.govacs.org This active enantiomer was designated This compound . nih.govacs.orgnih.gov

To produce this compound on a larger scale and ensure enantiomeric purity, a robust enantioselective synthesis was developed. acs.org An early approach involved a classical resolution of the racemic carboxylic acid intermediate. newdrugapprovals.orgnewdrugapprovals.org A more efficient, improved route was later developed centered on an asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor. acs.orgnewdrugapprovals.org After screening various rhodium- and ruthenium-based catalysts, a rhodium-catalyzed hydrogenation using the Josiphos ligand was found to produce the desired (R)-alkanoic acid intermediate with 90% enantiomeric excess (ee). acs.org The enantiomeric purity was further enhanced to 97% ee through crystallization with (R)-1-phenylethanamine. acs.orgnewdrugapprovals.org This key chiral intermediate was then carried forward through sequential Negishi and Suzuki coupling reactions, followed by hydrolysis, to yield the final this compound active pharmaceutical ingredient. acs.orgnewdrugapprovals.org

Molecular Pharmacology of this compound

This compound was characterized as a novel, potent, and selective sPLA2 inhibitor with a promising preclinical profile. nih.govacs.orgnih.gov

Inhibitory Potency and Selectivity Profile Against sPLA2 Isoforms (e.g., sPLA2-IIa, -V, -X)

This compound demonstrated potent inhibition against the three sPLA2 isoforms implicated in atherosclerosis: sPLA2-IIa, sPLA2-V, and sPLA2-X. medchemexpress.comaxonmedchem.comcaymanchem.com The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), showed some selectivity across these isoforms. This compound was most potent against sPLA2-IIa, with an IC50 of 10 nM. medchemexpress.comaxonmedchem.comcaymanchem.com It was four-fold less potent against sPLA2-V (IC50 = 40 nM) and forty-fold less potent against sPLA2-X (IC50 = 400 nM). medchemexpress.comaxonmedchem.comcaymanchem.com

Beyond purified enzymes, this compound showed excellent inhibitory activity in more complex biological systems. It demonstrated potent inhibition of sPLA2 activity in human plasma (ICu,50 = 0.1 nM) and in atherosclerotic plaque homogenates from patients with coronary artery disease (IC50 = 56 nM). nih.govcaymanchem.comchemsrc.com When tested in HepG2 cells, it effectively inhibited sPLA2 activity (IC50 <14 nM) and suppressed the production of sPLA2-IIa (IC50 = 176 nM). axonmedchem.comchemsrc.com

Inhibitory Potency of this compound Against sPLA2 Isoforms
TargetIC50 (nM)Source
sPLA2-IIa10 medchemexpress.comaxonmedchem.comcaymanchem.com
sPLA2-V40 medchemexpress.comaxonmedchem.comcaymanchem.com
sPLA2-X400 medchemexpress.comaxonmedchem.comcaymanchem.com
sPLA2 Activity (Human Plasma)0.1 nih.govchemsrc.com
sPLA2 Activity (Atherosclerotic Plaque)56 axonmedchem.comcaymanchem.comchemsrc.com

Kinetic Analysis of Enzyme Inhibition

The inhibitory potency of this compound was evaluated against several isoforms of the sPLA2 enzyme. The R-enantiomer of compound 7, designated this compound, was found to be the more active stereoisomer. nih.govacs.org Kinetic studies demonstrated that this compound is a potent inhibitor of multiple sPLA2 isoforms, particularly sPLA2-IIa, which is the most widely expressed isoform in humans. acs.orgmedchemexpress.commedchemexpress.com

The compound half-maximally inhibited sPLA2-IIa, sPLA2-V, and sPLA2-X with IC50 values of 10 nM, 40 nM, and 400 nM, respectively. nih.govmedchemexpress.commedchemexpress.comnih.gov This isoform-specific effect was noted during development, where the addition of a methyl group to a precursor compound was neutral for sPLA2-IIa inhibition but enhanced it for sPLA2-V and reduced it for sPLA2-X. nih.govacs.org In human plasma, which contains various sPLA2 isoforms, this compound demonstrated excellent inhibitory activity with a corrected IC50 value (ICu,50) of 0.1 nM. nih.govacs.org Furthermore, this compound effectively inhibited sPLA2 activity in homogenates from human atherosclerotic plaques with an IC50 of 56 ± 10 nM. nih.gov

Inhibitory Potency (IC50) of this compound Against sPLA2 Isoforms

Enzyme IsoformIC50 (nM)Reference
sPLA2-IIa10 medchemexpress.commedchemexpress.comnih.gov
sPLA2-V40 medchemexpress.commedchemexpress.comnih.gov
sPLA2-X400 medchemexpress.commedchemexpress.comnih.gov
Human Plasma sPLA2 (ICu,50)0.1 nih.govacs.org

Structural Elucidation of this compound-sPLA2 Binding Interactions via X-ray Crystallography and Molecular Docking

The development of this compound was heavily reliant on structural biology techniques, including X-ray crystallography and molecular docking, to understand and optimize the binding interactions between the inhibitor and the sPLA2 enzyme. nih.govfrontiersin.orgsemanticscholar.org The crystal structures of related inhibitors in complex with sPLA2 (PDB IDs: 5G3M and 5G3N) provided detailed insights into the binding mode at an atomic level, with resolutions of 1.85 Å and 1.80 Å, respectively. rcsb.orgebi.ac.ukpdbj.org This structural information was foundational to the chemical exploration strategy. acs.org

A primary goal of the design strategy was to establish strong coordination with the catalytic calcium ion (Ca2+) in the enzyme's active site. acs.org Analysis of ligand-bound sPLA2 crystal structures revealed that primary amides are highly effective "warheads" for sPLA2 inhibition because they establish a coordination bond with this catalytic calcium ion. acs.org The design of this compound incorporated a carboxylic acid moiety, which was anticipated to create a bidentate chelate with the calcium ion, thereby increasing the inhibitor's affinity and functional inhibition. nih.govacs.org Molecular docking studies of similar inhibitors have shown interactions with key residues in the active site. mdpi.com For instance, interactions with the residue Gly28 have been noted as important for potent sPLA2-X inhibitors like the 4-benzylbenzamide (B13465697) derivative, this compound. mdpi.com

The binding of this compound to the sPLA2 active site is stabilized by a network of specific non-covalent interactions. The primary amide group is particularly crucial, forming three hydrogen bonds with the enzyme in addition to its coordination with the calcium ion. acs.org

Mechanistic Insights into Azd2716 S Biological Activity

Modulation of Lipid Metabolism Pathways by sPLA2 Inhibition

The inhibition of sPLA2 enzymes by AZD2716 directly interferes with several lipid metabolism pathways critical to inflammation and atherosclerosis. acs.orgnih.gov By blocking the hydrolytic action of sPLA2 on phospholipids (B1166683), particularly those within lipoproteins, this compound mitigates a cascade of pro-atherogenic and pro-inflammatory events. acs.orgresearchgate.net

The release of arachidonic acid from the sn-2 position of cellular phospholipids is a rate-limiting step in the production of eicosanoids, which are potent inflammatory mediators. nih.govacs.org Secreted PLA2 enzymes are key players in this process. nih.govresearchgate.netacs.org By inhibiting sPLA2, this compound effectively reduces the liberation of arachidonic acid. researchgate.netacs.org This, in turn, is expected to decrease the synthesis of downstream eicosanoids like prostaglandins (B1171923) and leukotrienes, which are involved in promoting inflammation. rjptonline.orgcsic.es The inhibition of both sPLA2-X and the subsequent cyclooxygenase-2 (COX-2) pathway can significantly reduce the synthesis of these inflammatory mediators. rjptonline.org

The hydrolysis of phospholipids by sPLA2 enzymes generates two key products: lysophospholipids and free fatty acids. researchgate.netacs.orgmedchemexpress.com Both of these lipid mediators are implicated in promoting atherogenesis. acs.org Lysophospholipids, for instance, can be converted into platelet-activating factors, which are involved in platelet aggregation. rxlist.com this compound, by blocking sPLA2 activity, curtails the production of both lysophospholipids and free fatty acids. acs.orgmedchemexpress.com This reduction in pro-inflammatory lipids is a key aspect of its mechanism of action. medchemexpress.com

Secreted PLA2 enzymes contribute significantly to the remodeling of lipoproteins through their hydrolytic action on phospholipids. acs.orgnih.gov This remodeling can lead to lipid accumulation in the arterial wall, a hallmark of atherosclerosis. acs.orgresearchgate.net Furthermore, PLA2 enzymes are involved in the broader processes of membrane remodeling and cell signaling through their specific actions on different phospholipid substrates. researchgate.net By inhibiting these enzymes, this compound is expected to influence the complex process of glycerophospholipid remodeling, thereby reducing the pro-atherogenic modifications of lipoproteins. acs.orgresearchgate.net

Cellular and Molecular Responses to this compound Treatment

The effects of this compound at the molecular level translate into significant cellular responses, particularly in cell types central to the development of atherosclerosis, such as macrophages and endothelial cells. acs.orgmedchemexpress.com

Macrophage activation and their subsequent transformation into cholesterol-laden foam cells are critical events in the formation of atherosclerotic plaques. acs.orgresearchgate.net The hydrolytic products of sPLA2 action on lipoproteins contribute to these processes. acs.orgnih.gov this compound has been shown to decrease macrophage activation and the formation of foam cells by inhibiting sPLA2 activity. acs.orgmedchemexpress.commedchemexpress.com This effect is a direct consequence of reducing the production of pro-inflammatory lipids that stimulate macrophages. medchemexpress.com

Table 1: Inhibitory Activity of this compound on sPLA2 Isoforms and Cellular Processes

TargetIC50 ValueEffect
sPLA2-IIa10 nM medchemexpress.comnih.govaxonmedchem.comInhibition of enzyme activity nih.govaxonmedchem.com
sPLA2-V40 nM medchemexpress.comnih.govaxonmedchem.comInhibition of enzyme activity nih.govaxonmedchem.com
sPLA2-X400 nM medchemexpress.comnih.govaxonmedchem.comInhibition of enzyme activity nih.govaxonmedchem.com
sPLA2 activity in HepG2 cells<14 nM axonmedchem.comInhibition of cellular sPLA2 activity axonmedchem.com
sPLA2-IIa production in HepG2 cells176 nM axonmedchem.comSuppression of enzyme production axonmedchem.com
sPLA2 activity in atherosclerotic plaques56 nM axonmedchem.comInhibition of enzyme activity in tissue axonmedchem.com

Endothelial activation is an early step in atherosclerosis, characterized by the upregulation of adhesion molecules on the cell surface. rndsystems.comfrontiersin.org These molecules facilitate the recruitment and attachment of leukocytes, such as monocytes, to the vessel wall, which then migrate into the subendothelial space and differentiate into macrophages. rndsystems.comfrontiersin.org Inflammatory mediators, including products of sPLA2 activity, can trigger endothelial activation. researchgate.netfrontiersin.org While direct studies on this compound's effect on specific adhesion molecules like VCAM-1 or ICAM-1 are not detailed in the provided results, its mechanism of reducing pro-inflammatory lipids suggests it would consequently dampen the inflammatory signals that lead to endothelial cell activation and the subsequent expression of these adhesion molecules. medchemexpress.comresearchgate.netfrontiersin.org

Analysis of Downstream Signaling Pathways Regulated by sPLA2 Activity

The inhibition of secretory phospholipase A2 (sPLA2) enzymes by this compound has significant consequences for several downstream signaling pathways crucial to inflammation and atherogenesis. The primary mechanism of sPLA2 involves the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes. nih.govescholarship.org This action releases a free fatty acid, often arachidonic acid (AA), and a lysophospholipid, both of which are precursors to potent signaling molecules. escholarship.orgmedchemexpress.comoatext.com

By blocking sPLA2, this compound effectively suppresses the initial, rate-limiting step in the production of eicosanoids. nih.gov The released arachidonic acid serves as a substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), leading to the generation of pro-inflammatory mediators such as prostaglandins and leukotrienes. oatext.comnih.govsemanticscholar.org Therefore, inhibition of sPLA2 by this compound leads to a broad-spectrum anti-inflammatory effect by preventing the formation of this entire cascade of lipid mediators. nih.gov

Beyond the arachidonic acid cascade, sPLA2 activity modulates other critical signaling pathways. Evidence suggests that sPLA2, particularly the Group IIA isoform (sPLA2-IIA), can influence the mitogen-activated protein kinase (MAPK) signaling pathway. oatext.com The MAPK pathway, which includes key kinases such as extracellular signal-regulated protein kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 kinases, governs fundamental cellular processes like proliferation, differentiation, and apoptosis. oatext.com Furthermore, sPLA2-IIA has been shown to affect NF-κB activity, a key transcription factor in inflammatory responses. oatext.com The pro-inflammatory effects of sPLA2 Group X are also linked to the activation of the ERK1/2 kinase pathway. semanticscholar.org

The products of sPLA2 catalysis, lysophospholipids, also act as second messengers that can activate G-protein-coupled receptors and influence downstream signaling. escholarship.org By inhibiting sPLA2, this compound reduces the production of both pro-inflammatory lipids and lysophospholipids, thereby decreasing subsequent macrophage activation and foam cell formation, key events in the development of atherosclerosis. nih.govmedchemexpress.commedchemexpress.com

Table 1: Downstream Signaling Pathways Modulated by sPLA2 Inhibition

Pathway Key Mediators/Components Effect of sPLA2 Inhibition by this compound References
Arachidonic Acid Cascade Arachidonic Acid (AA), Prostaglandins, Leukotrienes Decreased production of AA and subsequent eicosanoids, leading to reduced inflammation. nih.gov, oatext.com, nih.gov
MAPK Signaling ERK, JNK, p38 Kinases Modulation of kinase activation, affecting cell proliferation, inflammation, and survival. oatext.com, semanticscholar.org
NF-κB Signaling NF-κB Transcription Factor Attenuation of NF-κB activity, leading to a reduction in the expression of pro-inflammatory genes. oatext.com
Lipid-Mediated Signaling Lysophospholipids, Foam Cells Reduced formation of lysophospholipids and decreased macrophage activation and foam cell formation. medchemexpress.com, medchemexpress.com, escholarship.org

Comparative Analysis with Other sPLA2 Inhibitors in Preclinical Research

This compound was developed as a potent and selective inhibitor of multiple sPLA2 isoforms, distinguishing it within a landscape of various sPLA2-targeted compounds. nih.gov A comparative analysis reveals differences in potency, selectivity, and intended therapeutic application based on preclinical data.

This compound demonstrates potent inhibition against key sPLA2 isoforms implicated in cardiovascular disease: sPLA2-IIa (IC50 = 10 nM), sPLA2-V (IC50 = 40 nM), and sPLA2-X (IC50 = 400 nM). medchemexpress.comaxonmedchem.comnih.gov This profile is notable when compared to other inhibitors. For instance, Varespladib (also known as A-001 or LY315920) is a well-studied sPLA2 inhibitor that potently inhibits human sPLA2-IIA, V, and X, with an IC50 of 6.2 nM for the IIA isoform. researchgate.net Preclinical studies showed Varespladib was effective in reducing atherosclerosis in animal models. researchgate.net

Another prominent inhibitor, Darapladib , targets a different phospholipase, lipoprotein-associated phospholipase A2 (Lp-PLA2), not a secretory PLA2, highlighting a different therapeutic strategy within the broader class of phospholipase inhibitors. researchgate.net

Compared to other compounds, this compound was specifically optimized for excellent preclinical pharmacokinetic properties across species and a minimized safety risk, positioning it as a candidate for long-term treatment of coronary artery disease. nih.govacs.org In preclinical models, this compound not only inhibited sPLA2 activity in plasma (ICu,50 = 0.1 nM) but also in homogenates of human atherosclerotic plaques (IC50 = 56 nM), demonstrating efficacy in a disease-relevant context. axonmedchem.comnih.gov

Other inhibitors reported in preclinical research include Indoxam , which blocks the production of pro-inflammatory cytokines, and compounds like Rhamnetin , a natural flavonoid that shows sPLA2 inhibitory potential. researchgate.netmdpi.com However, the comprehensive profiling of this compound, from fragment-based design to in vivo efficacy and cross-species pharmacokinetic analysis, underscores its development as a highly optimized clinical candidate. nih.govresearchgate.net

Preclinical Evaluation of Azd2716 in Disease Models

In Vitro Cellular Models of sPLA2-Associated Pathologies

To assess the cellular activity of AZD2716, researchers have utilized various in vitro models that replicate aspects of diseases where sPLA2 is implicated.

Studies in Human Hepatocyte Cell Lines (e.g., HepG2 cells)

The human hepatoma cell line, HepG2, is a widely used model for studying liver cell biology and the effects of pharmaceutical compounds. mdpi.comnih.govnih.gov In this model, this compound demonstrated the ability to inhibit sPLA2 activity with a half-maximal inhibitory concentration (IC50) of less than 14 nM. axonmedchem.com Furthermore, it was shown to suppress the production of sPLA2-IIa, a specific isoform of the enzyme, with an IC50 of 176 nM. axonmedchem.comnih.gov These findings highlight the compound's direct impact on both the activity and expression of sPLA2 in a relevant human cell line.

Investigations in Atherosclerotic Plaque Homogenates

To evaluate the efficacy of this compound in a more disease-relevant context, studies were conducted using homogenates of atherosclerotic plaques obtained from patients with coronary artery disease. caymanchem.comsapphire-usa.com In this ex vivo model, this compound showed significant inhibition of sPLA2 activity, with an IC50 value of 56 nM. axonmedchem.comcaymanchem.com This demonstrates the compound's ability to counteract the enzymatic activity of sPLA2 present in the complex biochemical environment of an atherosclerotic lesion.

In Vivo Animal Models for Efficacy and Pharmacodynamic Assessment

Following promising in vitro results, the evaluation of this compound progressed to in vivo animal models to understand its efficacy and pharmacodynamic response in a whole-organism setting.

Rodent Models of Inflammation and Cardiovascular Disease

While specific data on rodent models of inflammation and cardiovascular disease for this compound are not detailed in the provided search results, the compound has shown excellent preclinical pharmacokinetic properties across various species, including rats. nih.govacs.org This favorable pharmacokinetic profile is a crucial prerequisite for effective in vivo testing. The development of this compound was aimed at creating a potent sPLA2 inhibitor with clear in vivo efficacy for coronary artery disease. nih.govoatext.com

Non-Human Primate Studies (e.g., Cynomolgus Monkeys) for Pharmacodynamic Response

Pharmacodynamic studies were conducted in cynomolgus monkeys to assess the in vivo sPLA2 inhibitory effect of this compound. nih.govacs.org Oral administration of the compound resulted in a concentration-dependent inhibition of sPLA2 activity in the plasma. nih.govnih.gov A clear relationship between the exposure profile of this compound and the extent of sPLA2 inhibition was observed, with an unbound plasma concentration required for 80% inhibition (ICu,80) determined to be 13 ± 3 nM. nih.govacs.org

Histopathological and Biochemical Analysis of Tissue Responses

Interactive Data Tables

In Vitro Inhibition of sPLA2 by this compound

Cell/Tissue ModelTargetIC50 Value
HepG2 CellssPLA2 Activity<14 nM axonmedchem.comnih.gov
HepG2 CellssPLA2-IIa Production176 nM axonmedchem.comnih.gov
Atherosclerotic Plaque HomogenatessPLA2 Activity56 nM axonmedchem.comcaymanchem.com

Inhibition of sPLA2 Isoforms by this compound

sPLA2 IsoformIC50 Value
sPLA2-IIa10 nM axonmedchem.comnih.gov
sPLA2-V40 nM axonmedchem.comnih.gov
sPLA2-X400 nM axonmedchem.comnih.gov

Preclinical Assessment of Therapeutic Potential in Specific Disease Areas

This compound, identified as (R)-7, is a novel and potent inhibitor of sPLA2 with promising preclinical pharmacokinetic properties. nih.govresearchgate.net Its development was driven by the need for a therapeutic agent that could address the pro-inflammatory and lipoprotein-modifying effects of sPLA2 enzymes, which are implicated in a variety of pathological conditions. nih.govacs.org

Atherosclerosis and Coronary Artery Disease Research

The primary therapeutic target for this compound in preclinical studies has been coronary artery disease. oatext.comnih.gov This focus is based on the established role of sPLA2 enzymes in the pathogenesis of atherosclerosis. nih.gov Several sPLA2 isoforms, including group IIa, V, and X, are found in human atherosclerotic lesions and are associated with disease progression. nih.govacs.org These enzymes contribute to atherosclerosis through several mechanisms:

Lipoprotein Modification: By hydrolyzing phospholipids (B1166683) in lipoproteins, sPLA2s facilitate lipid accumulation in the arterial wall. nih.gov This modification of low-density lipoprotein (LDL) can promote its uptake by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govscience.gov

Macrophage Activation: The enzymatic action of sPLA2s can activate macrophages, further contributing to the inflammatory environment within the plaque. nih.gov

Inflammation: sPLA2s mediate the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids, making them key players in the inflammatory processes that drive atherogenesis. nih.govacs.org

Preclinical data demonstrate that this compound is a potent inhibitor of the key sPLA2 isoforms implicated in atherosclerosis. caymanchem.com It effectively inhibits sPLA2-IIa, -V, and -X, with IC50 values of 10 nM, 40 nM, and 400 nM, respectively. nih.govmedchemexpress.com Furthermore, this compound has been shown to inhibit sPLA2 activity in homogenates of atherosclerotic plaques from patients with coronary artery disease, with an IC50 value of 56 nM. caymanchem.com The compound was selected as a clinical candidate for coronary artery disease based on its robust preclinical efficacy, favorable pharmacokinetic profile across different species, and minimized safety risks. nih.govacs.orgnih.gov

In a preclinical study using cynomolgus monkeys, oral administration of this compound resulted in a concentration-dependent inhibition of sPLA2 activity in plasma. nih.gov

Inflammatory Disease Models

The role of sPLA2 enzymes as pro-inflammatory agents makes them a logical target for inflammatory diseases. nih.govoatext.com The release of arachidonic acid by sPLA2 is a rate-limiting step in the production of eicosanoids, which are potent mediators of inflammation. nih.gov Elevated levels of sPLA2 are detected in patients with various inflammatory diseases. oatext.com

This compound's potent inhibition of sPLA2 activity suggests its potential as a therapeutic agent for inflammatory conditions. medchemexpress.com By blocking the enzymatic activity of sPLA2, this compound can theoretically reduce the production of pro-inflammatory lipids, thereby mitigating the inflammatory response. medchemexpress.com While the primary focus of this compound's preclinical development has been on coronary artery disease, its anti-inflammatory properties are a key component of its therapeutic rationale in that context as well. acs.org The development of sPLA2 inhibitors like this compound holds promise for treating a range of inflammatory disorders. mmu.ac.uk

Other sPLA2-Implicated Pathologies (e.g., cancer, if supported by sPLA2 mechanism)

The involvement of sPLA2 enzymes extends to other pathologies, including cancer. oatext.comnih.gov Different sPLA2 subtypes can have either pro- or anti-tumorigenic effects depending on the cancer type and the specific signaling pathways involved. oatext.com For instance, sPLA2-IIA is one of the most studied subtypes in oncology and has been linked to tumor progression in cancers such as prostate and lung cancer. oatext.comresearchgate.net

The mechanisms by which sPLA2s influence cancer are diverse and can involve the regulation of enzymatic activity and downstream signaling molecules that affect tumor cell proliferation and metastasis. oatext.comresearchgate.net The arachidonic acid metabolic pathway, initiated by sPLA2, can lead to the production of eicosanoids that modulate tumor growth, apoptosis, and migration. oatext.com

Given that this compound is a potent inhibitor of sPLA2-IIa and -X, it holds theoretical potential for investigation in cancers where these isoforms are known to be pro-tumorigenic. oatext.comresearchgate.net However, the primary preclinical development of this compound has been centered on cardiovascular disease. oatext.com

Interactive Data Tables

Table 1: Inhibitory Activity of this compound against sPLA2 Isoforms

Compound sPLA2-IIa IC50 (nM) sPLA2-V IC50 (nM) sPLA2-X IC50 (nM) Plasma sPLA2 Inhibition (ICu,50, nM)

Table 2: Preclinical Evaluation of this compound

Therapeutic Area Rationale Key Preclinical Findings
Atherosclerosis and Coronary Artery Disease sPLA2s promote lipid accumulation, macrophage activation, and inflammation in the arterial wall. nih.govacs.org Potent inhibition of sPLA2-IIa, -V, and -X. nih.govmedchemexpress.com Inhibition of sPLA2 activity in human atherosclerotic plaque homogenates. caymanchem.com Clear in vivo efficacy and excellent pharmacokinetic properties in preclinical models. nih.govresearchgate.net Selected as a clinical candidate for coronary artery disease. nih.gov
Inflammatory Diseases sPLA2s are key pro-inflammatory enzymes that mediate the release of arachidonic acid. nih.gov Potent inhibition of sPLA2 activity suggests a reduction in pro-inflammatory lipid production. medchemexpress.com

| Cancer | Certain sPLA2 isoforms (e.g., sPLA2-IIA) are implicated in tumor progression. oatext.comresearchgate.net | this compound inhibits sPLA2-IIa and -X, which are relevant in some cancers. oatext.comresearchgate.net |

Methodological Approaches in Azd2716 Research

Biochemical and Biophysical Assay Development for sPLA2 Activity

The discovery and characterization of AZD2716 relied on a meticulously designed series of biochemical and biophysical assays to quantify its inhibitory effects on secretory phospholipase A2 (sPLA2) enzymes. The initial stages of research involved mining in-house data from assays targeting sPLA2-IIa and sPLA2-X isoforms. acs.org The selection of initial fragments was guided by their activity against sPLA2-IIa, the most prevalent isoform in humans. acs.org

Researchers also monitored the inhibition of sPLA2-V and sPLA2-X, recognizing their potential roles in lipoprotein modulation. acs.org This multi-isoform screening approach aimed to identify a broad-spectrum sPLA2 inhibitor. acs.org The potency of this compound and its precursors was determined by measuring their half-maximal inhibitory concentrations (IC50). For instance, an initial fragment hit, compound 1, demonstrated an IC50 of 24 μM against sPLA2-IIa. acs.org Through structural optimization, the R enantiomer of compound 7, which became this compound, showed significantly improved potency, with IC50 values of 10 nM, 40 nM, and 400 nM for sPLA2-IIa, -V, and -X, respectively. acs.orgmedchemexpress.com

In addition to purified enzyme assays, the inhibitory activity of this compound was assessed in more complex biological matrices. Assays using human plasma were crucial to determine the unbound fraction-adjusted IC50 (ICu,50), which reflects the compound's efficacy in a more physiologically relevant environment. acs.org this compound was found to be a potent inhibitor of plasma sPLA2 activity with an ICu,50 of 0.1 nM. acs.orgnih.gov Furthermore, its activity was confirmed in atherosclerotic plaque homogenates from coronary artery disease patients, where it exhibited an IC50 of 56 nM. caymanchem.comaxonmedchem.com

Table 1: Inhibitory Activity of this compound against sPLA2 Isoforms and in Biological Samples
TargetIC50 ValueReference
sPLA2-IIa10 nM acs.orgmedchemexpress.com
sPLA2-V40 nM acs.orgmedchemexpress.com
sPLA2-X400 nM acs.orgmedchemexpress.com
Human Plasma sPLA2 (ICu,50)0.1 nM acs.orgnih.gov
Atherosclerotic Plaque Homogenates56 nM caymanchem.comaxonmedchem.com
HepG2 cells (sPLA2 activity)<14 nM axonmedchem.comprobechem.com
HepG2 cells (sPLA2-IIa production)176 nM axonmedchem.comprobechem.com

Advanced Spectroscopic and Imaging Techniques for Compound Characterization

While specific details on the advanced spectroscopic and imaging techniques used for the characterization of this compound are not extensively published in the public domain, standard industry practices for a clinical candidate would involve a suite of these methods. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would have been essential for confirming the chemical structure and purity of the synthesized compound.

Although not directly documented for this compound, other research in the field of phospholipase inhibitors highlights the use of advanced imaging. For instance, Mass Spectrometry Imaging (MSI) is a powerful tool used to assess the distribution of a drug and its target within organs. astrazeneca.com Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide high-resolution chemical imaging of biological samples, from individual cells to tissues. oatext.com In other drug discovery programs, fluorescence-based imaging techniques are employed to visualize the localization of compounds within living cells. researchgate.net It is highly probable that similar methodologies were applied during the preclinical development of this compound to understand its distribution and cellular interactions.

Computational Chemistry and Structural Biology Tools for Target Interaction Analysis

The development of this compound was heavily influenced by a structure-based drug design approach, leveraging computational chemistry and structural biology tools. acs.org Researchers utilized available crystal structures of sPLA2 enzymes to guide the optimization of lead compounds. acs.orgacs.org Superposition of sPLA2-IIa and sPLA2-X crystal structures, for example, provided insights into how the initial fragment could fit into the enzyme's binding pocket. acs.org

Analysis of ligand-bound sPLA2 crystal structures indicated that primary amides are particularly effective "warheads" for sPLA2 inhibition. acs.orgnih.gov This is because they can form three hydrogen bonds with the enzyme and a coordination bond with the catalytic calcium ion. acs.orgnih.gov This structural understanding formed the basis for a fragment-based approach to designing novel and developable inhibitors. acs.orgnih.gov

Iterative molecular modeling was a key component of the design process. acs.orgnih.gov This involved predicting theoretical affinity gains and ligand efficiency to guide the synthesis of new derivatives. acs.orgnih.gov For instance, the ortho position of the benzamide (B126) ring was identified as a promising point for substitution to improve the compound's properties. acs.orgnih.gov This rational, computer-aided design process expedited the optimization of the initial fragment hit into the potent and selective inhibitor, this compound. acs.orgnih.govnih.gov

Animal Model Selection and Experimental Design for Preclinical Studies

The preclinical evaluation of this compound involved studies in various animal models to assess its pharmacokinetic properties and in vivo efficacy. The selection of appropriate animal models is crucial in drug development. For sPLA2 research, models such as chemically-induced inflammation models and transgenic mouse models have been utilized. oatext.com

For this compound, pharmacokinetic (PK) analysis was conducted across different animal species, demonstrating consistently high bioavailability and low clearance. acs.org One key preclinical study involved the oral administration of a 30 mg dose of this compound to cynomolgus monkeys. acs.orgnih.gov This study was designed to evaluate the in vivo inhibition of sPLA2 activity in plasma. The results showed a concentration-dependent inhibition of plasma sPLA2 activity, which correlated well with the exposure profile of the compound. acs.orgnih.gov This provided clear evidence of in vivo target engagement and efficacy. acs.orgnih.govebi.ac.uk

Table 2: Preclinical Pharmacokinetic and Efficacy Data for this compound
SpeciesStudy TypeKey FindingReference
VariousPharmacokineticsHigh bioavailability and low clearance acs.org
Cynomolgus MonkeyIn vivo efficacyConcentration-dependent inhibition of plasma sPLA2 activity acs.orgnih.gov
Cynomolgus MonkeyIn vivo efficacyICu,80 of 13 ± 3 nM for plasma sPLA2 inhibition nih.govnih.gov

Quantitative Analysis of Lipid Mediators and Gene Expression

The mechanism of action of sPLA2 inhibitors like this compound involves the modulation of lipid mediator production. sPLA2 enzymes release arachidonic acid from phospholipids (B1166683), which is a rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923). nih.govoatext.com Therefore, a key methodological approach in the research of this compound would involve the quantitative analysis of these lipid mediators.

Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the gold standard for measuring levels of various lipid mediators in biological samples. frontiersin.orgresearchgate.net This type of metabololipidomic analysis allows for the detailed profiling of changes in pro-inflammatory and pro-resolving lipid mediator pathways following treatment with an inhibitor. nih.gov

In addition to lipidomics, the analysis of gene expression provides further insight into the compound's effects. Quantitative reverse transcription PCR (qRT-PCR) can be used to measure the expression of genes involved in the inflammatory cascade, such as those encoding for sPLA2 enzymes and downstream enzymes like cyclooxygenase-2 (COX-2). oatext.comnih.gov For example, research has shown that sPLA2 can induce the release of arachidonic acid leading to COX-2-dependent prostaglandin (B15479496) E2 formation in cancer cells. oatext.com By quantifying changes in both lipid mediators and the expression of related genes, researchers can build a comprehensive picture of the biological impact of this compound.

Future Directions and Unexplored Research Avenues for Azd2716

Deeper Elucidation of Isoform-Specific Roles of sPLA2 in Complex Diseases

The sPLA2 family comprises multiple isoforms with distinct tissue distributions and substrate specificities, suggesting they play non-redundant roles in health and disease. nih.govmdpi.com AZD2716, with its specific inhibitory profile against sPLA2-IIa, -V, and -X, offers a unique opportunity to dissect the individual contributions of these isoforms to the pathophysiology of various complex diseases beyond atherosclerosis. nih.govacs.org

Future preclinical studies could employ this compound in models of inflammatory conditions where these specific sPLA2 isoforms are implicated, such as rheumatoid arthritis, asthma, and certain cancers. patsnap.com By observing the effects of inhibiting these specific sPLA2s, researchers could gain a more precise understanding of their roles in disease progression. This targeted approach would be a significant advancement from broader-spectrum anti-inflammatory drugs, potentially leading to the development of more effective and safer therapies.

Table 1: Investigating Isoform-Specific Roles of sPLA2 with this compound

Disease ModelsPLA2 Isoform(s) ImplicatedPotential Research Question with this compound
Rheumatoid ArthritissPLA2-IIa, sPLA2-VDoes inhibition of sPLA2-IIa and -V by this compound reduce joint inflammation and damage?
AsthmasPLA2-XCan this compound attenuate airway hyperresponsiveness and inflammation by inhibiting sPLA2-X?
Colorectal CancersPLA2-IIaDoes this compound treatment impact tumor growth and metastasis in preclinical models of colorectal cancer?

Investigation of Non-Catalytic Functions of sPLA2 and Their Modulation by this compound

Emerging evidence suggests that sPLA2 enzymes possess important biological functions independent of their catalytic activity, acting as ligands for various cell surface receptors. mdpi.com These non-catalytic functions can trigger intracellular signaling cascades that influence processes such as cell proliferation, migration, and inflammation. A critical area of future research is to determine whether this compound can modulate these non-catalytic activities.

Studies could be designed to investigate if this compound binding to the active site of sPLA2 isoforms induces conformational changes that affect their ability to interact with their receptors. Techniques such as surface plasmon resonance and co-immunoprecipitation could be employed to assess the impact of this compound on sPLA2-receptor binding. Elucidating this aspect of this compound's mechanism of action could reveal novel therapeutic opportunities and provide a more complete picture of its pharmacological effects.

Development of Advanced Preclinical Models for Enhanced Translational Research

To better predict the efficacy of this compound in human diseases, future research should leverage more sophisticated preclinical models that more closely mimic human physiology. Humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues, offer a promising platform to study the effects of this compound on human immune responses in an in vivo setting. nih.govjax.orgyoutube.comyoutube.com For instance, a humanized mouse model of asthma could be used to evaluate the therapeutic potential of inhibiting human sPLA2-X with a selective inhibitor. nih.gov

Furthermore, the advent of organ-on-a-chip technology provides an opportunity to create microfluidic devices that replicate the key functional units of human organs. researchgate.netnih.govnih.govmdpi.commdpi.com An "artery-on-a-chip" model, for example, could be used to study the effects of this compound on lipoprotein modification and inflammatory processes within a simulated human blood vessel, offering valuable insights into its potential efficacy in preventing atherosclerosis.

Exploration of Combination Therapies with Existing Pharmacological Agents

Given the multifactorial nature of cardiovascular and inflammatory diseases, combination therapies often provide a more effective treatment approach. A significant future direction for this compound research is the exploration of its synergistic potential with other pharmacological agents.

In the context of coronary artery disease, the co-administration of this compound with statins is a logical combination to investigate. nih.govacs.org Statins are the standard of care for lowering cholesterol, and their combination with an sPLA2 inhibitor could provide additive or synergistic benefits by targeting both lipid levels and inflammation. nih.govacc.orgimperial.ac.uk Preclinical studies have shown that inhibiting sPLA2 can reduce myonecrosis after percutaneous coronary intervention, suggesting a potential benefit in this setting. nih.gov Additionally, combining this compound with other anti-inflammatory drugs, such as cyclooxygenase (COX) inhibitors, could be explored in models of chronic inflammatory diseases to assess the potential for enhanced efficacy and reduced side effects. nih.govnih.gov

Table 2: Potential Combination Therapies with this compound

Therapeutic AreaCombination AgentRationale
Cardiovascular DiseaseStatinsDual targeting of cholesterol and inflammation.
Cardiovascular DiseaseRenin-Angiotensin System (RAS) InhibitorsAdditive benefits on endothelial function and insulin (B600854) resistance. nih.gov
Inflammatory DiseasesCOX InhibitorsSynergistic anti-inflammatory effects by targeting different pathways in the arachidonic acid cascade.
Inflammatory DiseasesBiologic agents (e.g., anti-TNFα)Potentially enhanced efficacy in autoimmune diseases.

Application of Systems Biology Approaches to Map this compound's Effects on Biological Networks

To gain a comprehensive understanding of the downstream effects of this compound, systems biology approaches can be employed. Techniques such as lipidomics and proteomics can be used to generate large-scale datasets of the changes in lipid and protein profiles in cells or tissues treated with this compound. nih.govplos.orgnih.govlipidmaps.org

This multi-omics data can then be integrated and analyzed using network pharmacology models to map the broader biological networks affected by sPLA2 inhibition. psecommunity.org This approach could help identify novel biomarkers of drug response and uncover previously unknown mechanisms of action, potentially leading to the identification of new therapeutic indications for this compound. For instance, analyzing the lipidome of atherosclerotic plaques from preclinical models treated with this compound could reveal specific changes in lipid species that correlate with plaque stability.

Potential for this compound as a Research Tool for sPLA2 Pathway Dissection

Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to dissect the intricate signaling pathways regulated by sPLA2. nih.govresearchgate.net Its specificity for certain sPLA2 isoforms allows researchers to selectively block their activity and observe the downstream consequences on cellular processes. nih.govacs.org

For example, this compound could be used in cell culture experiments to investigate the role of sPLA2-IIa, -V, and -X in the production of specific eicosanoids and other lipid mediators. patsnap.combalsinde.org This would provide a clearer understanding of how these enzymes contribute to the inflammatory cascade and other signaling events. patsnap.comnih.gov By providing a means to selectively inhibit these enzymes, this compound can help to unravel the complex web of interactions within the arachidonic acid pathway and beyond.

Conclusion

Summary of AZD2716's Contribution to sPLA2 Inhibitor Research

This compound represents a significant contribution to the field of sPLA2 inhibitor research as a novel, potent, and selective compound axonmedchem.comnih.govacs.orgacs.org. Its discovery stemmed from a structure-based fragment approach, aiming to identify inhibitors with favorable properties for potential clinical application, particularly in coronary artery disease nih.govacs.org. Unlike some previous sPLA2 inhibitors, this compound was designed with a focus on achieving excellent preclinical pharmacokinetic properties and minimizing the risk of drug-drug interactions axonmedchem.comnih.govacs.orgacs.orgoatext.com. Its potency against key sPLA2 isoforms implicated in inflammatory processes, such as sPLA2-IIa, sPLA2-V, and sPLA2-X, underscores its value as a research tool and a potential therapeutic lead axonmedchem.comacs.orgmedchemexpress.commedchemexpress.comcaymanchem.com. The development and characterization of this compound have provided researchers with a well-defined molecule to probe the roles of specific sPLA2 subtypes in various pathologies medchemexpress.commedchemexpress.com.

Significance of Preclinical Findings for Understanding sPLA2 Biology

The preclinical findings associated with this compound have yielded valuable insights into the biological roles of sPLA2 enzymes. Studies have demonstrated that this compound effectively inhibits the activity of sPLA2-IIa, -V, and -X, which are known to be present in human atherosclerotic lesions and associated with disease progression axonmedchem.comnih.govacs.orgacs.orgmedchemexpress.commedchemexpress.comcaymanchem.com. By inhibiting these isoforms, this compound has been shown to reduce the production of pro-inflammatory lipids, decrease macrophage activation, and limit foam cell formation in preclinical models medchemexpress.commedchemexpress.com. These findings support the hypothesis that sPLA2s, particularly isoforms IIa, V, and X, play a significant role in inflammatory processes and conditions like atherosclerosis nih.govacs.orgmedchemexpress.commedchemexpress.com. The clear in vivo efficacy observed with this compound across different species further validates sPLA2s as relevant therapeutic targets and highlights the potential of potent and selective inhibitors to modulate disease pathways axonmedchem.comnih.govacs.orgacs.orgoatext.com. The preclinical data generated with this compound contributes to a deeper understanding of how inhibiting specific sPLA2 isoforms can impact downstream inflammatory cascades and cellular processes medchemexpress.commedchemexpress.com.

Q & A

Q. What is the primary pharmacological target of AZD2716, and how does its inhibition mechanism influence experimental design in cardiovascular studies?

this compound selectively inhibits secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory pathways and lipid metabolism, which are critical in coronary artery disease . When designing experiments, researchers should prioritize assays quantifying sPLA2 activity (e.g., fluorometric or colorimetric enzymatic assays) and correlate inhibition levels with biomarkers like C-reactive protein (CRP) or oxidized LDL. Dose-response studies should include negative controls (e.g., vehicle-treated samples) and positive controls (e.g., known sPLA2 inhibitors like varespladib) to validate specificity .

Q. What preclinical models are most appropriate for evaluating this compound’s efficacy in coronary artery disease?

Rodent models of atherosclerosis (e.g., ApoE⁻/⁻ mice fed a high-fat diet) and porcine coronary injury models are widely used. Key endpoints include plaque burden (histopathology), inflammatory cytokine levels (ELISA), and vascular function (e.g., vasodilation assays). Researchers must standardize protocols for diet, age, and genetic background to minimize variability .

Q. How should researchers address confounding variables in this compound pharmacokinetic (PK) studies?

Use stratified randomization in animal cohorts to control for sex, age, and metabolic differences. For human PK trials, employ crossover designs or covariate-adjusted modeling to account for factors like renal/hepatic function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for precise plasma concentration measurements .

Advanced Research Questions

Q. What methodologies can resolve contradictions in this compound’s reported efficacy across different experimental settings?

Contradictions may arise from variations in sPLA2 isoforms or disease models. To address this:

  • Conduct in vitro isoform-specific activity assays (e.g., recombinant human sPLA2-IIA vs. -V).
  • Perform meta-analyses of existing data, applying sensitivity testing to exclude outliers.
  • Use multi-omics approaches (proteomics/lipidomics) to identify context-dependent biomarkers .

Q. How can researchers map this compound’s downstream signaling pathways to elucidate off-target effects?

Utilize phosphoproteomics or RNA sequencing to profile cells/tissues post-treatment. Integrate pathway enrichment tools (e.g., KEGG, Reactome) and validate findings with siRNA knockdown or kinase inhibitors. For example, this compound’s impact on arachidonic acid metabolism should be cross-validated with LC-MS-based lipidomics .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Mixed-effects models or Bayesian hierarchical modeling can account for inter-individual variability. For translational studies, apply exposure-response analysis with covariates like body mass index (BMI) or genetic polymorphisms in sPLA2-related genes (e.g., PLA2G2A) .

Q. How can translational researchers bridge gaps between this compound’s preclinical promise and clinical trial outcomes?

  • Use humanized mouse models (e.g., engrafted with human coronary endothelial cells) to improve predictive validity.
  • Implement adaptive trial designs (e.g., Bayesian response-adaptive randomization) to refine dosing in Phase I/II studies.
  • Leverage real-world data (e.g., electronic health records) to identify subpopulations with elevated sPLA2 activity likely to benefit .

Methodological Guidance for Data Integrity

Q. What validation criteria should be applied to this compound’s in vitro toxicity data?

  • Confirm compound stability under experimental conditions (e.g., HPLC purity checks).
  • Use orthogonal assays (e.g., cell viability via ATP luminescence and apoptosis markers like caspase-3 activation).
  • Include primary human cardiomyocytes to assess cardiotoxicity risks .

Q. How should researchers design longitudinal studies to assess this compound’s long-term safety in chronic models?

  • Schedule interim sacrifices for histopathological analysis at multiple timepoints (e.g., 3, 6, and 12 months).
  • Monitor cumulative exposure via trough plasma concentrations.
  • Apply survival analysis (Kaplan-Meier curves) for mortality/morbidity endpoints .

Q. What strategies mitigate publication bias in this compound research?

  • Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework.
  • Report negative outcomes in supplementary materials.
  • Use funnel plots and Egger’s regression to detect bias during systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD2716
Reactant of Route 2
AZD2716

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.